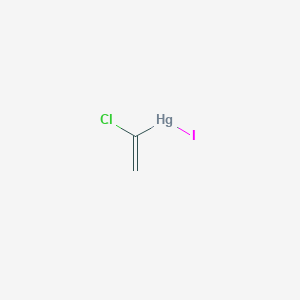
(1-Chloroethenyl)(iodo)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloroethenyl)(iodo)mercury is an organomercury compound with the molecular formula C2H2ClHgI. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of both chlorine and iodine atoms bonded to mercury makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloroethenyl)(iodo)mercury typically involves the reaction of mercury(II) iodide with vinyl chloride under specific conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
HgI2+CH2=CHCl→C2H2ClHgI
The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the compound to achieve the desired purity levels required for its applications. Techniques such as recrystallization and distillation are commonly employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
(1-Chloroethenyl)(iodo)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, altering the oxidation state of mercury.
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) or potassium chloride (KCl) in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium iodide can yield (1-Iodoethenyl)(iodo)mercury, while oxidation reactions may produce mercury(II) oxide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Chloroethenyl)(iodo)mercury is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for the formation of carbon-mercury bonds, which are important intermediates in the synthesis of complex organic molecules.
Biology
The compound has potential applications in biological research, particularly in the study of mercury’s effects on biological systems. Its ability to form stable complexes with biomolecules makes it useful for investigating the interactions between mercury and biological macromolecules.
Medicine
While the direct medical applications of this compound are limited due to its toxicity, it can be used in the development of diagnostic tools and therapeutic agents that target mercury-related diseases.
Industry
In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of (1-Chloroethenyl)(iodo)mercury involves its interaction with nucleophiles and electrophiles. The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions. The presence of the vinyl group allows for addition reactions, while the mercury center can participate in redox reactions.
Molecular Targets and Pathways
In biological systems, this compound can interact with thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction is primarily due to the high affinity of mercury for sulfur atoms. The compound can also disrupt cellular processes by binding to DNA and other nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- **(1-I
(1-Bromoethenyl)(iodo)mercury: Similar structure but with a bromine atom instead of chlorine.
(1-Chloroethenyl)(bromo)mercury: Similar structure but with a bromine atom instead of iodine.
Properties
CAS No. |
61907-01-5 |
|---|---|
Molecular Formula |
C2H2ClHgI |
Molecular Weight |
388.99 g/mol |
IUPAC Name |
1-chloroethenyl(iodo)mercury |
InChI |
InChI=1S/C2H2Cl.Hg.HI/c1-2-3;;/h1H2;;1H/q;+1;/p-1 |
InChI Key |
ICVMPXXHBQKQHO-UHFFFAOYSA-M |
Canonical SMILES |
C=C(Cl)[Hg]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Cyclohex-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14561214.png)
![2-Methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoic acid](/img/structure/B14561216.png)
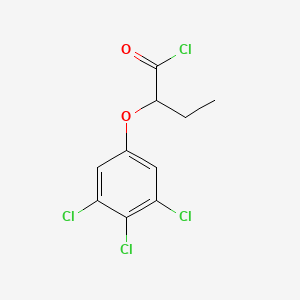

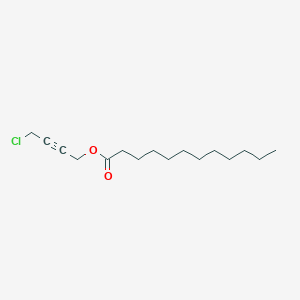

![4-(3-Methoxyphenyl)-6-[(2-methylphenoxy)methyl]morpholin-2-one](/img/structure/B14561239.png)

![2,2'-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane)](/img/structure/B14561251.png)
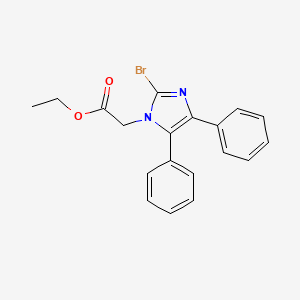
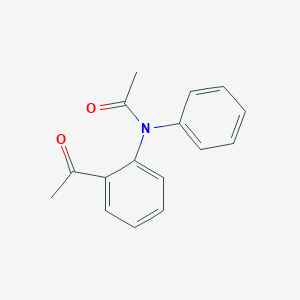
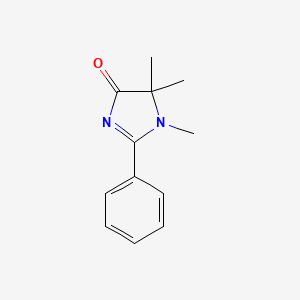
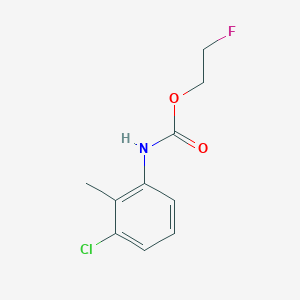
![N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14561288.png)
